molecular formula C10H7FO B8745667 2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde CAS No. 608515-62-4

2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde

Cat. No.: B8745667
CAS No.: 608515-62-4
M. Wt: 162.16 g/mol
InChI Key: FTUILIVRMOKUMY-UHFFFAOYSA-N
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Description

2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H7FO and its molecular weight is 162.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

608515-62-4

Molecular Formula

C10H7FO

Molecular Weight

162.16 g/mol

IUPAC Name

2-fluoro-6-prop-1-ynylbenzaldehyde

InChI

InChI=1S/C10H7FO/c1-2-4-8-5-3-6-10(11)9(8)7-12/h3,5-7H,1H3

InChI Key

FTUILIVRMOKUMY-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C(C(=CC=C1)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-6-fluorobenzaldehyde [see Tetrahedron Letters (1992), 33(49), 7499-7502] (4.0 g; 19.7 mmol) and triethylamine (4.12 ml; 29.5 mmol) in anhydrous N,N-dimethylformamide (75 ml) contained within a large (200 ml capacity) sealed tube was cooled to −78° C. and propyne gas bubbled through until the volume had increased by approx 10 ml. To this mixture was added Pd(PPh3)2Cl2 (0.69 g; 0.99 mmol) and CuI (180 mg; 1.97 mmol), the lid was put in place and the tube allowed to reach room temperature and stir for 4 hours after which TLC showed the reaction was complete. The mixture was poured onto water (500 ml) and extracted with EtOAc (3×150 ml). The combined EtOAc layers were washed with water (3×400 ml), saturated NaCl (150 ml), dried over Na2SO4, filtered through a 1 inch plug of silica and evaporated to give the title compound (3.2 g, 100%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
180 mg
Type
catalyst
Reaction Step Two
Yield
100%

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